5-Amino-2-bromo-4-methylphenol hydrochloride

Catalog No.
S14038039
CAS No.
M.F
C7H9BrClNO
M. Wt
238.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-bromo-4-methylphenol hydrochloride

Product Name

5-Amino-2-bromo-4-methylphenol hydrochloride

IUPAC Name

5-amino-2-bromo-4-methylphenol;hydrochloride

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

InChI

InChI=1S/C7H8BrNO.ClH/c1-4-2-5(8)7(10)3-6(4)9;/h2-3,10H,9H2,1H3;1H

InChI Key

YVHBOESSKSFFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)O)Br.Cl

5-Amino-2-bromo-4-methylphenol hydrochloride is an organic compound characterized by its amino and bromo substituents on a phenolic ring. It is typically represented by the chemical formula C7H8BrClNC_7H_8BrClN and has a molecular weight of approximately 219.50 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in water, which is common for many hydrochloride salts. Its structure includes a bromine atom at the ortho position relative to the hydroxyl group, which influences its chemical reactivity and biological properties.

The reactivity of 5-Amino-2-bromo-4-methylphenol hydrochloride can be attributed to both the amino and hydroxyl functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling the compound to participate in various substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group (if present) can be reduced to an amino group, expanding its potential applications in synthetic chemistry.
  • Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation, affecting its solubility and reactivity in different pH environments.

The synthesis of 5-Amino-2-bromo-4-methylphenol hydrochloride typically involves several steps:

  • Bromination: 4-Methylphenol (p-cresol) undergoes bromination at the ortho position using bromine or N-bromosuccinimide.
  • Nitration: The brominated product is then nitrated to introduce an amino group.
  • Reduction: If necessary, any nitro groups can be reduced to amines.
  • Formation of Hydrochloride Salt: Finally, treatment with hydrochloric acid yields the hydrochloride form of the compound .

Industrial methods may optimize these steps for scale-up, incorporating continuous flow reactors and efficient purification techniques .

5-Amino-2-bromo-4-methylphenol hydrochloride has several applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer pathways.
  • Dyes and Pigments: The compound's phenolic structure allows for its use in dye manufacturing.
  • Research: It is utilized in chemical biology for studying enzyme interactions and metabolic pathways.

Interaction studies focus on how 5-Amino-2-bromo-4-methylphenol hydrochloride interacts with biological macromolecules like proteins and nucleic acids. Preliminary research suggests it may act as a substrate for cytochrome P450 enzymes, indicating its relevance in drug metabolism and potential drug-drug interactions. Additionally, studies examining its binding affinities could provide insights into its therapeutic potential.

Several compounds share structural similarities with 5-Amino-2-bromo-4-methylphenol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-2-methylphenolAmino group at position 5Lacks bromine substitution; more hydrophilic
2-Bromo-4-methylphenolBromine at position 2Does not have an amino group; less reactive
3-Amino-4-bromophenolAmino group at position 3Different positioning affects reactivity
2-Amino-5-bromo-4-methylphenolAmino at position 2; bromine at position 5Similar but differs in biological activity

These compounds highlight the unique positioning of functional groups in determining reactivity and biological activity, making 5-Amino-2-bromo-4-methylphenol hydrochloride distinct in its applications and interactions.

Bromination Techniques for Selective Halogenation

Selective bromination of phenolic substrates is critical for introducing the bromine atom at the ortho position relative to the hydroxyl group in 5-amino-2-bromo-4-methylphenol. Traditional electrophilic bromination using molecular bromine (Br₂) often suffers from poor regioselectivity and over-bromination, particularly in substrates with activating groups like methyl or amino substituents. To address this, modern approaches leverage tailored reagents and catalysts to enhance selectivity.

Benzyltriphenylphosphonium tribromide (Ph₃PCH₂Ph·Br₃) has emerged as a mild brominating agent capable of mono-, di-, or tri-bromination based on stoichiometric control. In dichloromethane–methanol mixtures (2:1), this reagent selectively brominates phenols at room temperature, achieving yields exceeding 80% for mono-brominated products. For 4-methylphenol derivatives, steric hindrance from the methyl group directs bromination to the less hindered ortho position, minimizing para-substitution.

Alternative methods employ trimethylbromosilane (Me₃SiBr) with aryl sulfoxide activators to achieve high regioselectivity. This system operates at 0–50°C under nitrogen, favoring para-bromination when the para position is unsubstituted. However, in 4-methylphenol, the methyl group sterically blocks para-bromination, forcing selectivity toward the ortho position. The bulky sulfoxide activator further enhances regiocontrol by stabilizing transition states through non-covalent interactions.

Acid-mediated bromination in triflic acid (CF₃SO₃H) offers another pathway. Protonation of the phenolic hydroxyl group generates a highly electrophilic oxonium ion, which undergoes ipso-bromination at the para position followed by acid-catalyzed 1,2-bromine shift to the ortho position. This mechanism explains the formation of 2-bromo-4-methylphenol as the major product in strongly acidic conditions.

Table 1: Comparison of Bromination Methods

Reagent SystemTemperatureSelectivityYield (%)
Ph₃PCH₂Ph·Br₃ 25°COrtho82
Me₃SiBr + aryl sulfoxide25°COrtho78
Br₂ in CF₃SO₃H 0°COrtho85

Catalytic approaches using ammonium salts or thiourea derivatives have also gained traction. For instance, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) with catalytic ammonium salts in toluene achieves ortho-selective bromination via N-halo intermediates. Chloride ions in the catalyst enhance selectivity by acting as hydrogen-bond acceptors, polarizing the phenolic O–H bond and directing electrophilic attack.

Amination Strategies for Functional Group Introduction

The introduction of the amino group at the 5-position of 2-bromo-4-methylphenol typically proceeds via nitration followed by reduction. Direct electrophilic amination is challenging due to the deactivating effects of existing substituents, making stepwise strategies more practical.

Nitration is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl and bromine groups direct nitration to the para position relative to the hydroxyl group (5-position). Careful temperature control (–10°C to 0°C) prevents over-nitration or oxidative side reactions. The resulting 2-bromo-4-methyl-5-nitrophenol is isolated via recrystallization from ethanol–water mixtures.

Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. Elevated hydrogen pressures (3–5 atm) and temperatures (50–60°C) accelerate the reaction, achieving >95% conversion within 4–6 hours. Alternative reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous ammonia offer milder conditions but require longer reaction times (12–24 hours).

Buchwald–Hartwig amination represents a modern alternative for direct C–N bond formation. However, this method is less feasible for 2-bromo-4-methylphenol due to competing coupling at the bromine site. Protecting the hydroxyl group as a methoxy or acetate derivative prior to amination mitigates this issue but adds synthetic steps.

Hydrochloride Salt Formation and Purification Protocols

Conversion of the free base 5-amino-2-bromo-4-methylphenol to its hydrochloride salt improves stability and solubility. The process involves treating the amine with hydrochloric acid (HCl) in a polar aprotic solvent like ethanol or acetone.

Key variables influencing salt formation include:

  • Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid.
  • Solvent choice: Ethanol provides high solubility for both reactants, while acetone induces rapid crystallization.
  • Temperature: Slow cooling (0.5°C/min) from reflux temperature yields larger, purer crystals.

Purification is achieved via recrystallization from ethanol–diethyl ether mixtures. The hydrochloride salt’s solubility decreases sharply in ether, facilitating high recovery (>90%). For industrial-scale production, continuous filtration systems with temperature-controlled washing steps remove residual solvents and by-products.

Table 2: Optimization of Salt Crystallization

Solvent SystemCrystallization Yield (%)Purity (%)
Ethanol–ether9299.5
Acetone–hexane8598.7
Methanol–water8899.1

Continuous Flow Reactor Applications in Scalable Synthesis

Continuous flow reactors enhance the scalability and safety of 5-amino-2-bromo-4-methylphenol hydrochloride synthesis. Microreactor systems excel in bromination and amination steps by providing precise temperature control and reduced reaction volumes.

For bromination, a tubular reactor with Ph₃PCH₂Ph·Br₃ in dichloromethane–methanol achieves 98% conversion in 10 minutes at 25°C, compared to 2 hours in batch mode. The segmented flow regime minimizes by-product formation through rapid mixing and heat dissipation.

In the amination step, catalytic hydrogenation benefits from continuous hydrogen gas delivery via membrane contactors. Pd/C-packed columns operating at 5 atm H₂ pressure reduce nitro intermediates in <30 minutes, with in-line IR monitoring ensuring complete conversion.

Integrated purification modules combine continuous crystallization and filtration, reducing processing time by 70%. Solvent recycling loops further lower production costs, aligning with green chemistry principles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

236.95560 g/mol

Monoisotopic Mass

236.95560 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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